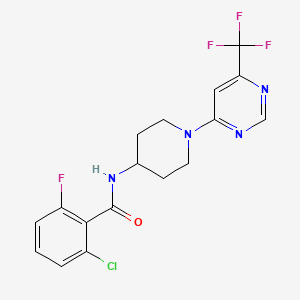

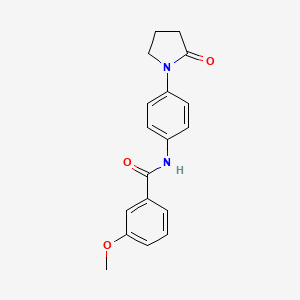

3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a complex organic molecule. It contains a benzene ring linked to a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The molecule also contains methoxy groups and an amide group .

Synthesis Analysis

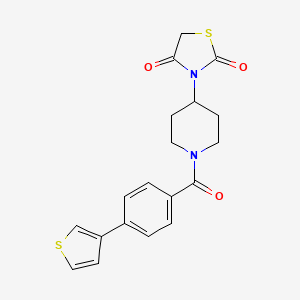

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in particular is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring linked to a benzene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical and Chemical Properties Analysis

The empirical formula of the compound is C20H22N2O5 and its molecular weight is 370.40 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available literature.科学的研究の応用

Enantioselective Synthesis and Pharmaceutical Applications

Research has focused on the enantioselective synthesis of compounds related to 3-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, demonstrating their potential in creating pharmacologically active molecules. For instance, the synthesis of piperidine and pyrrolidine derivatives highlights their applications in neuroleptic activities, with some compounds showing promise as potent drugs for psychosis treatment due to their inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Molecular Structural Analysis and Antioxidant Activity

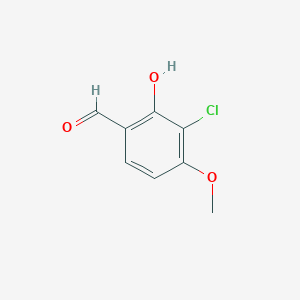

Another area of research involves the structural analysis and evaluation of antioxidant properties of similar compounds. A study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction and DFT calculations to analyze the molecule's structure, demonstrating its antioxidant capacity through DPPH free radical scavenging tests (Demir et al., 2015).

Corrosion Inhibition Studies

Research also extends to the application of benzamide derivatives in corrosion inhibition. A study demonstrated that derivatives such as N-(4-methoxyphenyl)benzamide exhibit significant inhibition efficiency against acidic corrosion of mild steel, with experimental and computational studies confirming their effectiveness and suggesting mechanisms of action (Mishra et al., 2018).

Synthesis for Radiopharmaceutical Applications

In radiopharmaceutical sciences, the synthesis of compounds like (S)-BZM and its derivatives for the preparation of radiolabeled compounds such as (S)-123I-IBZM showcases the potential of these molecules in medical imaging, specifically in positron emission tomography (PET) studies for brain imaging (Bobeldijk et al., 1990).

Advanced Materials Research

Finally, the synthesis and properties of hyperbranched aromatic polyamides from related monomers demonstrate the utility of these compounds in the development of new materials. Such polymers, derived from similar synthetic routes, have been studied for their solubility, molecular weight, and potential applications in various industrial sectors (Yang et al., 1999).

作用機序

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological profiles, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

特性

IUPAC Name |

3-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-23-16-5-2-4-13(12-16)18(22)19-14-7-9-15(10-8-14)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCHBJLXFWVBKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B2965670.png)

![3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2965674.png)

![3-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2965679.png)

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)

![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2965691.png)